2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine
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Overview
Description
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method is the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization of the formed cyanoacetamides . Another approach involves the reaction of amines with p-nitrophenylacetic acid and acetic anhydride under microwave irradiation, leading to the formation of amides that undergo cyclization upon heating in DMF solutions containing sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and zeolite catalysts in the synthesis process suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl and MnO2, reducing agents, and various catalysts such as zeolites . Reaction conditions often involve heating, microwave irradiation, and the use of solvents like DMF and pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoacetylation reactions yield cyanoacetamides, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2, which are involved in inflammatory and proliferative pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrazole and pyrimidine ring system, showing cytotoxic activities against cancer cell lines.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a fused triazole and thiadiazine ring system, exhibiting various pharmacological activities.
Uniqueness
2H-[1,2,3]Triazolo[4,5-b]pyridin-7-amine is unique due to its specific ring fusion and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
34550-46-4 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H3,6,7,8,9,10) |
InChI Key |
KDLCYJQDDUBLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1)N |
Origin of Product |
United States |
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